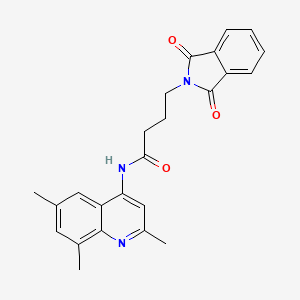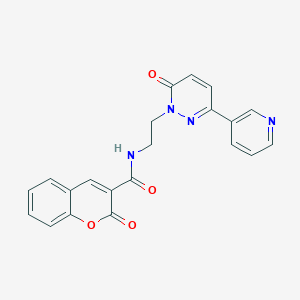
2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The molecule contains multiple heterocyclic rings, including a pyridine and a pyridazinone, which are common in pharmacologically active compounds. The chromene moiety is also a significant pharmacophore, often found in compounds with diverse biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with secondary cycloaliphatic amines can lead to the formation of N-(2-carboxy-thieno[2,3-b]pyridine-3-yl)amidines, which have shown inhibitory activity against lipoxygenases . Similarly, N-1-Naphthyl-3-oxobutanamide can be used to synthesize a variety of heterocyclic compounds, including thieno[2,3-b]pyridine derivatives, through reactions with arylidinecyanothioacetamide and subsequent cyclization steps . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the specific pyridazinone and chromene structures.
Molecular Structure Analysis
The molecular structure of related chromene derivatives has been characterized. For example, 4-oxo-N-phenyl-4H-chromene-2-carboxamide has been crystallized and its structure determined, revealing an anti-rotamer conformation about the C-N bond and the possibility of trans- or cis-orientation of the amide O atom relative to the pyran ring O atom . This information can provide insights into the conformational preferences of the chromene moiety in the target compound, which may influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related structures. Chromene derivatives are known to undergo various chemical transformations, including cyclization and substitution reactions . The presence of multiple functional groups in the target compound suggests that it could participate in a range of chemical reactions, such as amide bond formation, nucleophilic substitution, and condensation reactions, which could be utilized in further synthetic modifications or in the elucidation of its mechanism of action.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, related compounds can offer some general insights. Chromene derivatives typically exhibit solid-state properties that are influenced by their molecular conformations and intermolecular interactions, such as hydrogen bonding . The heterocyclic rings present in the compound are likely to contribute to its solubility, melting point, and stability, which are important parameters in the development of pharmaceutical agents. The inhibitory activity against lipoxygenases observed for similar compounds suggests that the target compound may also possess biological activities that could be explored in pharmacological studies .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives
- Chemical Properties and Reactions: Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, a compound with a similar structure, reacts with S-methylisothiosemicarbazide hydroiodide to form various derivatives. Depending on the solvent used (pyridine or ethanol), the products and yields of the reaction vary significantly (Vetyugova et al., 2018).
Biological Applications and Evaluation
- Synthesis and Biological Properties: A series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide compounds were synthesized and evaluated for their biological properties. The synthesis involves several steps, starting with the preparation of ethyl 2-oxo2H-chromene-3-carboxylate and ending with the formation of Schiff bases and their reaction with mercaptoacetic acid. The antibacterial activity of these compounds was tested against various bacterial and fungal organisms (Ramaganesh et al., 2010).
Spectroscopy and Computational Studies
- Structural Analysis and Applications: Synthesis of novel triazole derivatives based on chromene compounds was conducted. The structures of these compounds were confirmed through various spectroscopic methods. The final products, which possess diverse biological applications, were obtained with excellent yield (Mottaghinejad & Alibakhshi, 2018).
- Non-Linear Optical (NLO) and Molecular Docking Studies: Certain derivatives, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, were synthesized and characterized. Computational chemistry methods supported the experimental findings, and the compounds were analyzed for their NLO properties and molecular docking potential, highlighting their possible use in anticancer activity (Jayarajan et al., 2019).
Molecular Docking and Synthesis for Anticancer Activity
- Molecular Docking for Breast Cancer: Chromeno[4,3-b]pyridine derivatives were designed, synthesized, and subjected to computational ADME, Lipinski's analysis, molecular docking, and binding energy evaluation. The anticancer activities of these compounds were particularly studied concerning breast cancer (MCF-7), with certain compounds showing high activity (Abd El Ghani et al., 2022).
Synthesis and Crystallography for Material Science
- Novel Complex Synthesis and Electrochemical Studies: Organic ligands based on 2-oxo-2-(arylamino)-(2E)-2-[(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-methyledene]ethanethioic acid hydrazides were synthesized. The structures of the copper(II), cobalt(II), and nickel(II) complexes were characterized, and their electrochemical properties were investigated, suggesting potential applications in material science and catalysis (Myannik et al., 2018).
Eigenschaften
IUPAC Name |
2-oxo-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c26-19-8-7-17(15-5-3-9-22-13-15)24-25(19)11-10-23-20(27)16-12-14-4-1-2-6-18(14)29-21(16)28/h1-9,12-13H,10-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVKPQDCHRXEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

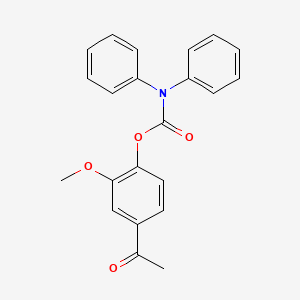
![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)
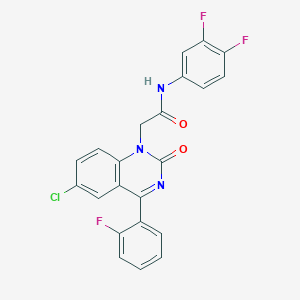
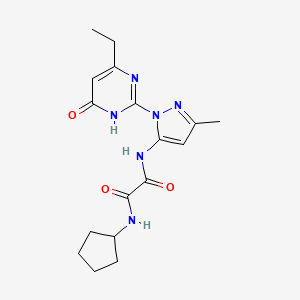

![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)
![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B3004736.png)
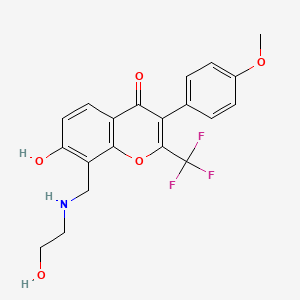
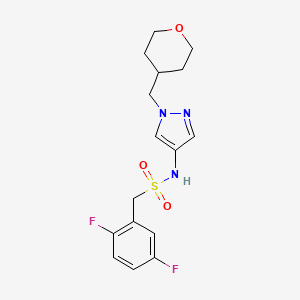
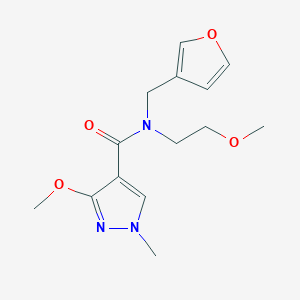


![Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3004746.png)
